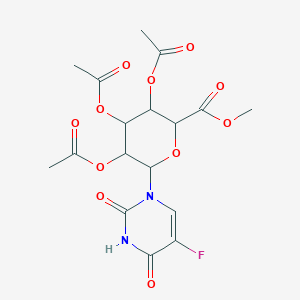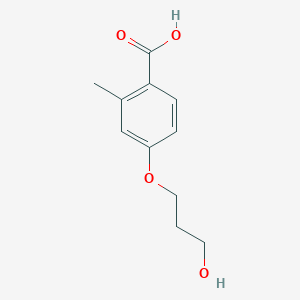
1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole is a complex organic compound that features a glucopyranosyl moiety linked to an imidazole ring
Métodos De Preparación
The synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole typically involves the acetylation of beta-d-glucopyranose followed by the introduction of the imidazole group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Aplicaciones Científicas De Investigación
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a labeling agent for various biomolecules.
Industry: The compound’s properties make it valuable in the synthesis of complex organic molecules and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, while the imidazole ring can participate in various chemical interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole can be compared with similar compounds such as:
2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate: This compound is also used as a chiral derivatization reagent but features an isothiocyanate group instead of an imidazole ring.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This compound has an amino group and is used in the synthesis of disaccharides and other complex carbohydrates.
Beta-d-glucopyranose derivatives: Various derivatives of beta-d-glucopyranose, such as those with different acetylation patterns, can be used in similar applications but may have different reactivity and properties.
These comparisons highlight the unique features of this compound, particularly its imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22N2O9 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3,4,5-triacetyloxy-6-imidazol-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3 |
Clave InChI |
WTICWOCDMOSFLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


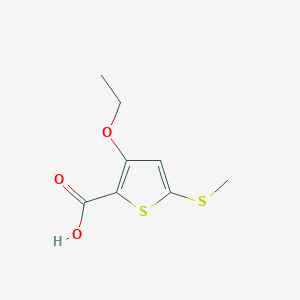
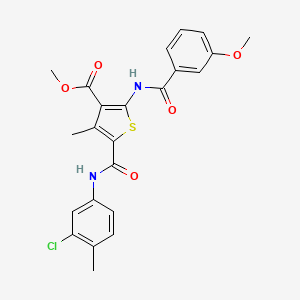

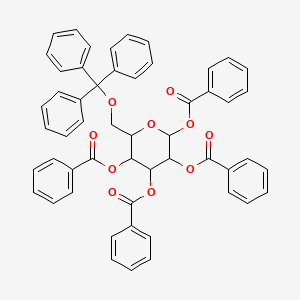

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
